

Application Notes and Protocols: 1,3-Dipropylthiourea in Coordination Chemistry

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Compound of Interest

Compound Name: 1,3-Dipropylthiourea

Cat. No.: B145623

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,3-Dipropylthiourea is a symmetrically disubstituted thiourea derivative with significant potential as a versatile ligand in coordination chemistry. Thiourea and its derivatives are known to form stable coordination compounds with a wide range of transition metal ions.^[1] The coordination versatility of these ligands stems from the presence of both soft sulfur and hard nitrogen donor atoms, allowing them to coordinate with various metal ions.^[2] The applications of the resulting metal complexes are diverse, with demonstrated potential in catalysis, materials science, and particularly in the biological field as antimicrobial and anticancer agents.^{[1][3][4]}

This document provides an overview of the coordination chemistry of **1,3-dipropylthiourea**, drawing parallels from the extensively studied and structurally similar ligands, 1,3-diisopropylthiourea and 1,3-diisobutylthiourea. The provided protocols and data serve as a foundational guide for researchers interested in exploring the synthesis, characterization, and applications of **1,3-dipropylthiourea** metal complexes.

Coordination Modes and Spectroscopic Signatures

1,3-Dipropylthiourea can coordinate to metal ions in several modes, primarily as a monodentate ligand through its sulfur atom. Bidentate chelation involving both sulfur and one of the nitrogen atoms is also possible, often facilitated by deprotonation of the ligand.^[5]

- Infrared (IR) Spectroscopy: Coordination through the sulfur atom typically results in a shift of the C=S stretching frequency. The N-H stretching frequencies are also sensitive to the coordination environment and can be indicative of hydrogen bonding within the complex.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for confirming the ligand structure and its coordination to diamagnetic metal ions. Shifts in the N-H proton signals and the C=S carbon signal upon complexation provide evidence of ligand-metal interaction.[7]

Applications in Coordination Chemistry

Antibacterial Agents

Metal complexes of substituted thioureas have shown promising antibacterial activity against various bacterial strains.[1][4] The chelation of the metal ion to the thiourea ligand can enhance the biological activity of the ligand. For instance, complexes of diisopropylthiourea with Co(II), Cu(II), and Zn(II) have been screened for their antibacterial activities against bacteria such as *Escherichia coli*, *Staphylococcus aureus*, and *Pseudomonas aeruginosa*.[1][4]

Antioxidant Agents

Thiourea derivatives and their metal complexes have been investigated for their antioxidant properties.[6][8] The ability of these compounds to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), has been demonstrated.[6][8]

Catalysis

While specific catalytic applications for **1,3-dipropylthiourea** complexes are not yet widely reported, the broader class of metal-thiourea complexes has shown potential in various catalytic reactions. The tunability of the ligand's steric and electronic properties by varying the alkyl substituents makes them attractive candidates for developing new catalysts.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dipropylthiourea Ligand

This protocol is a general method for the synthesis of symmetrically disubstituted thioureas.

Materials:

- Propylamine
- Carbon disulfide (CS₂)
- Ethanol
- Sodium hydroxide (NaOH)
- Distilled water

Procedure:

- Dissolve propylamine (2.0 mol) in ethanol (200 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- Slowly add carbon disulfide (1.0 mol) dropwise to the stirred solution. Maintain the temperature below 10 °C.
- After the addition is complete, continue stirring at room temperature for 2 hours.
- A solution of sodium hydroxide (1.0 mol) in water (50 mL) is then added, and the mixture is heated to reflux for 3 hours.
- After cooling, the reaction mixture is poured into cold water, and the resulting precipitate is collected by vacuum filtration.
- The crude product is washed with cold water and recrystallized from ethanol to afford pure **1,3-Dipropylthiourea**.

Protocol 2: General Synthesis of Metal(II) Complexes with 1,3-Dipropylthiourea

This protocol is adapted from the synthesis of analogous diisopropylthiourea complexes.[\[1\]](#)

Materials:

- **1,3-Dipropylthiourea (DPTU)**

- Metal(II) chloride salt (e.g., CoCl₂, CuCl₂, ZnCl₂)
- Ethanol, absolute
- Diethyl ether

Procedure:

- Dissolve **1,3-dipropylthiourea** (2 mmol) in 40 mL of absolute ethanol with stirring.
- In a separate flask, dissolve the metal(II) chloride (1 mmol) in 20 mL of absolute ethanol.
- Slowly add the metal salt solution to the ligand solution with continuous stirring.
- Reflux the resulting mixture for 4-6 hours.
- Allow the solution to cool to room temperature.
- If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, reduce the volume of the solvent in vacuo until a precipitate is observed.
- Wash the collected complex with a small amount of cold ethanol and then with diethyl ether.
- Dry the complex in a desiccator over anhydrous CaCl₂.

Data Presentation

Table 1: Crystallographic Data for [ZnCl₂(diptu)₂] (diptu = 1,3-diisopropylthiourea)

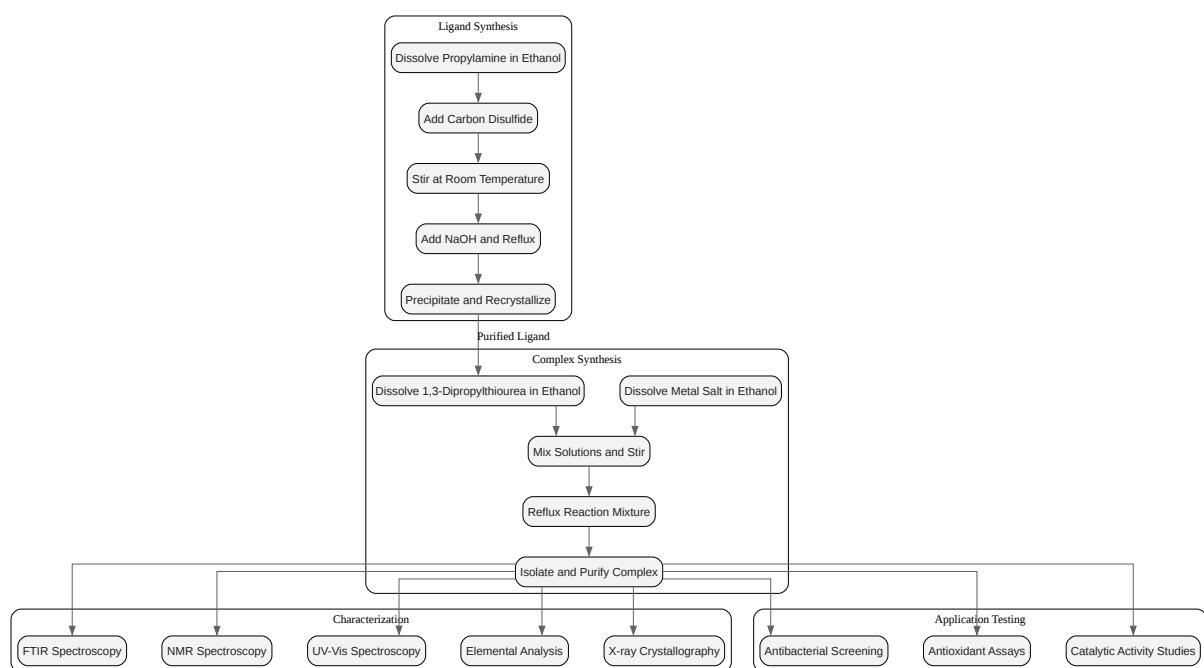
Note: This data is for the analogous 1,3-diisopropylthiourea complex and serves as a reference.[\[1\]](#)

| Parameter | Value |
|---|--------------------------|
| Chemical Formula | C14H32Cl2N4S2Zn |
| Formula Weight | 472.84 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 16.538(4) |
| b (Å) | 8.874(2) |
| c (Å) | 16.033(4) |
| β (°) | 112.594(4) |
| Volume (Å ³) | 2174.9(9) |
| Z | 4 |
| Density (calculated) (g/cm ³) | 1.444 |
| Bond Length Zn-Cl (Å) | 2.2536(5) |
| Bond Length Zn-S (Å) | 2.3414(5) |
| Bond Angle Cl-Zn-Cl (°) | 112.85(2) |
| Bond Angle S-Zn-S (°) | 104.09(3) |
| Bond Angle Cl-Zn-S (°) | 106.083(13), 110.761(14) |

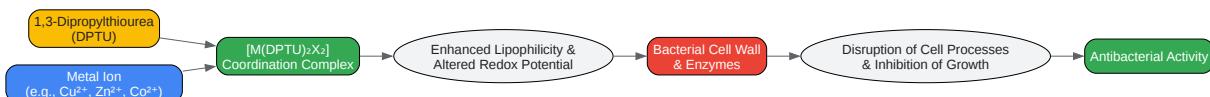
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Diisopropylthiourea Complexes[1]

| Compound | E. coli | P. aeruginosa | K. pneumoniae | B. cereus | S. aureus | B. pumilus |
|--|---------|---------------|---------------|-----------|-----------|------------|
| [CoCl ₂ (dipicu) ₂] | 125 | 250 | 125 | 62.5 | 125 | 62.5 |
| [CuCl ₂ (dipicu) ₂] | 125 | 125 | 62.5 | 62.5 | 62.5 | 31.25 |
| [ZnCl ₂ (dipicu) ₂] | 250 | 250 | 125 | 125 | 125 | 62.5 |
| diptu (ligand only) | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |

Visualizations

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Caption: General workflow for the synthesis and characterization of **1,3-dipropylthiourea** metal complexes.



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Caption: Postulated mechanism for the antibacterial activity of **1,3-dipropylthiourea** metal complexes.

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